molecular formula C21H29N5O7S B1672814 JB-11 isethionate CAS No. 82935-04-4

JB-11 isethionate

Cat. No.: B1672814
CAS No.: 82935-04-4
M. Wt: 495.6 g/mol
InChI Key: YATKEMOVGUXIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JB-11 Isethionate is a chemical reagent supplied for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, human consumption, or any form of personal use. Researchers are encouraged to investigate the specific biochemical properties and mechanisms of action of this compound. Its potential research applications and scientific value can be further explored upon consultation of the relevant scientific literature. Handle all reagents with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

82935-04-4

Molecular Formula

C21H29N5O7S

Molecular Weight

495.6 g/mol

IUPAC Name

2-hydroxyethanesulfonic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3.C2H6O4S/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;3-1-2-7(4,5)6/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3H,1-2H2,(H,4,5,6)

InChI Key

YATKEMOVGUXIDY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Appearance

Solid powder

Other CAS No.

82935-04-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI 898
CI-898
CI898
Hydrate, Trimetrexate
JB 11
JB-11
JB11
Monohydrate, Monoacetate Trimetrexate
NSC 249008
NSC 328564
NSC-249008
NSC-328564
NSC249008
NSC328564
Trimetrexate
Trimetrexate Hydrate
Trimetrexate Monohydrate, Monoacetate

Origin of Product

United States

Comparison with Similar Compounds

Sodium Cocoyl Isethionate

Structural and Functional Similarities :

  • Both JB-11 and sodium cocoyl isethionate (SCI) are sulfonate-based surfactants. SCI combines isethionic acid with coconut oil-derived fatty acids, providing a creamy lather and mild cleansing .
  • Applications : SCI dominates the personal care market (e.g., shampoos, baby products) due to its high foaming capacity and low irritation . JB-11 may target similar applications but could differ in fatty acid chain length or formulation synergies.

Performance Data :

Property Sodium Cocoyl Isethionate JB-11 Isethionate (Inferred)
Foam Quality Rich, stable lather Likely comparable
Skin Irritation Potential Low Expected to be low
Biodegradability High High (typical for isethionates)
Market Growth (CAGR) 5.7% (2020–2031) Dependent on niche adoption

Research Findings :

  • SCI’s enzymatic synthesis and eco-friendly profile make it a benchmark for sustainable surfactants . JB-11’s innovation may lie in enhanced solubility or stability under extreme pH conditions.

Pentamidine Isethionate

Functional Contrast :

  • Pentamidine isethionate is an antiprotozoal drug used against infections like Balamuthia mandrillaris .
  • Efficacy: In vitro studies show pentamidine’s MIC (Minimum Inhibitory Concentration) values of 3.69–4 µg/ml against trypanosomes, though it is less potent than nitroxoline in recent comparisons .

Hydroxystilbamidine Isethionate

Antimicrobial Role :

  • Hydroxystilbamidine isethionate demonstrates amoebicidal activity against Acanthamoeba spp. (e.g., A. polyphaga), with efficacy in eye infection treatments . JB-11 lacks reported antimicrobial properties but may share structural motifs (e.g., sulfonate groups).

Comparative Activity :

Compound Target Microbe Efficacy
Hydroxystilbamidine Acanthamoeba spp. High
This compound Not applicable N/A

Sodium Lauryl Sulfate (SLS)

Surfactant Comparison :

  • SLS, a traditional sulfate surfactant, is harsher than isethionates, causing higher skin irritation . JB-11 and SCI are preferred in "sulfate-free" trends for maintaining foam quality without compromising skin integrity.

Key Differences :

Property SLS This compound
Irritation Potential High Low
Environmental Persistence Moderate High biodegradability
pH Stability Sensitive to hard water Resistant to multivalent ions

Research and Development Insights

  • Enzyme Interactions : Isethionates like JB-11 may influence ion channels, as seen in studies where isethionate modifies nicotinic channel permeability (46–56% increase in permeability ratio) .
  • Sulfur Metabolism : Certain isethionates serve as sulfur sources in yeast (e.g., Met31/32-dependent pathways), though JB-11’s role here is unexplored .
  • Synthesis Challenges : Sodium isethionate’s unfavorable enthalpy of solvation necessitates advanced formulation techniques to prevent recrystallization—a hurdle JB-11 may address through structural optimization .

Preparation Methods

Strategy 1: Prefunctionalized Heterocycle Synthesis

This approach involves synthesizing the heterocyclic nucleus with an integrated carboxylate ester moiety. For indole and azaindole derivatives (structural analogs of trimetrexate), base-induced cyclization of ester intermediates is a key step. For example, cyclization using potassium tert-butoxide or similar bases facilitates ring closure, as demonstrated in methods adapted from Boes et al. and Robertson.

Strategy 2: Post-Cyclization Functionalization

Here, the parent heterocycle is synthesized first, followed by the installation of a carboxylate group. Palladium-mediated cyclizations, such as those described in Scheme 1-6 of the patent, enable the formation of indole-2-carboxylates through couplings with carbon monoxide or ester-containing reagents.

Detailed Synthesis Routes from Patent WO2002085301A2

The patent provides multiple schemes for synthesizing heterocyclic carboxylates, which are critical precursors to this compound. Below, key routes are analyzed:

Scheme 1-6: Palladium-Mediated Cyclization

This method employs palladium catalysts to construct the indole backbone. For example, reacting a brominated aniline derivative with methyl acrylate in the presence of $$ \text{Pd(OAc)}_2 $$ and a phosphine ligand yields indole-2-carboxylates. Reaction conditions typically involve temperatures of 80–100°C and inert atmospheres (e.g., nitrogen).

Scheme 1-13: Benzisoxazole Carboxylate Synthesis

A multistep process converts 2-hydroxybenzoic acid derivatives into benzisoxazole carboxylates:

  • Sulfonation : Treatment with sulfuric acid in methanol produces methyl glyoxylate intermediates.
  • Cyclization : Reaction with hydroxylamine forms the benzisoxazole ring.

Salt Formation with Isethionic Acid

The final step involves reacting the trimetrexate free base with isethionic acid. This is typically performed in a polar solvent (e.g., ethanol/water mixtures) under reflux, followed by crystallization to isolate the isethionate salt.

Key Reaction Steps and Conditions

Critical parameters influencing yield and purity include:

Reaction Step Reagents/Conditions Purpose Citation
Cyclization $$ \text{KOtBu} $$, THF, 0°C to RT Ring closure for indole formation
Palladium coupling $$ \text{Pd(OAc)}2 $$, $$ \text{P(o-Tol)}3 $$, CO Carboxylate introduction
Salt formation Isethionic acid, ethanol/water, reflux Salt crystallization

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • SMILES/InChI : Used to verify connectivity and functional groups.
  • Mass Spectrometry : Confirms molecular weight (495.549 g/mol).
  • Chromatography : HPLC profiles assess purity, with pharmacokinetic data showing a $$ C{\text{max}} $$ of 3.1 mg/L and $$ t{1/2} $$ of 11 hours in clinical studies.

Challenges and Optimization

Synthetic hurdles include:

  • Myelosuppression Risks : Impurities or residual solvents may contribute to adverse effects observed in clinical trials (e.g., hematotoxicity at 110 mg/m² doses).
  • Yield Limitations : Palladium-mediated steps often require stringent conditions, impacting scalability. Patent methods suggest tetrabutylammonium bromide as a phase-transfer catalyst to improve efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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JB-11 isethionate
Reactant of Route 2
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